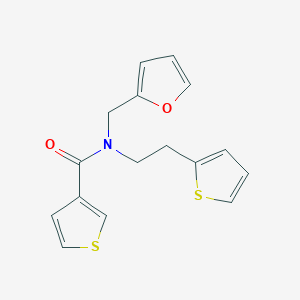

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic amide derivative featuring a thiophene-3-carboxamide core substituted with a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group on the nitrogen atom. Its molecular formula is C₁₆H₁₅NO₂S₂, with a molecular weight of 317.4 g/mol (exact analogs suggest similar ranges) . While specific physicochemical data (e.g., melting point, solubility) are unavailable for this compound, synthesis protocols for structurally related carboxamides typically involve coupling agents like HBTU and DIPEA in polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(13-6-10-20-12-13)17(11-14-3-1-8-19-14)7-5-15-4-2-9-21-15/h1-4,6,8-10,12H,5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTUVBKTYIWNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a furan moiety, a thiophene ring, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 285.42 g/mol. The presence of sulfur and nitrogen within its structure suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Preparation of Thiophene Derivatives : Starting from thiophene derivatives, which are then reacted with furan-containing reagents.

- Formation of Carboxamide : The final step often involves the reaction of an amine with an acid chloride derived from thiophene carboxylic acid under basic conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing thiophene and furan groups possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .

Anti-inflammatory Effects

Research into related compounds reveals their ability to modulate inflammatory pathways. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential as anti-inflammatory agents .

Anticancer Properties

Some studies suggest that this class of compounds may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth .

Case Studies and Research Findings

Several studies highlight the biological activities of compounds related to this compound:

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects such as:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : They may act on various receptors, influencing cellular signaling pathways that regulate growth and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Activity

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structure : Features a nitroaryl substituent instead of furan/thiophene-based groups.

- Synthesis : Reacts 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile under reflux .

- Key Properties: Exhibits weak intermolecular interactions (C–H⋯O/S) in crystal packing.

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i) ()

- Structure: Shares the 2-(thiophen-2-yl)ethyl substituent but includes a diethylaminophenyl group instead of furan-2-ylmethyl.

- Synthesis : Uses HBTU/DIPEA-mediated coupling (93% yield), indicating similar reactivity for carboxamide formation .

N-(Furan-2-ylmethyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (15) ()

- Structure : Replaces the thiophene-3-carboxamide core with a coumarin-linked acetamide.

- Synthesis : 62% yield via standard amide coupling; demonstrates that furan-2-ylmethyl groups are compatible with high-yield reactions .

- Activity : Coumarin derivatives often exhibit photophysical or antiproliferative properties, suggesting that core modifications (carboxamide vs. acetamide) significantly alter bioactivity .

Antibacterial Thiophene-Quinolone Hybrids ()

- Example: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.

- Comparison: While the target compound lacks a quinolone scaffold, shared thiophene motifs may enhance membrane permeability or metal ion chelation, critical for antibacterial activity .

- Data Gap: No direct evidence links the target compound’s furan-thiophene substituents to antibacterial efficacy.

Tyrosine Kinase Inhibitors with Thiophene Motifs ()

Critical Analysis of Structural-Activity Relationships (SAR)

- Electron-Donating vs. In contrast, nitro groups () may improve solubility or redox activity .

- Steric Effects: Bulky substituents (e.g., diethylaminophenyl in 47i) could limit target engagement compared to the smaller furan-2-ylmethyl group .

- Core Flexibility : Carboxamide cores (rigid) vs. acetamides (more flexible) may influence binding kinetics in enzymes or receptors .

Q & A

Q. What are the established synthetic pathways for N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, and what key reaction conditions are involved?

The synthesis typically involves multi-step organic reactions, including:

- Chlorination of aromatic rings to introduce substituents (e.g., 3-chlorophenyl groups) .

- Cyclization to form furan and thiophene rings, often using acetonitrile as a solvent under reflux conditions .

- Amide coupling via reactive intermediates like acyl chlorides, with triethylamine as a base to facilitate reaction efficiency . Example: Refluxing equimolar quantities of acyl chlorides and amines in acetonitrile yields crystalline products after solvent evaporation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the structure of this compound?

- NMR and IR spectroscopy for functional group identification (e.g., amide C=O stretches at ~1650 cm⁻¹) .

- X-ray crystallography with refinement via SHELX software (e.g., SHELXL for H-atom placement and thermal parameter optimization) .

- Analysis of dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-benzene systems) to assess planarity .

Q. How is the purity of this compound typically assessed in synthetic chemistry research?

- HPLC with ≥98% purity thresholds, as demonstrated in similar thiophene carboxamides .

- Melting point determination (e.g., deviations <2°C indicate homogeneity) .

- Elemental analysis to validate stoichiometry (e.g., C, H, N, S percentages within 0.3% of theoretical values) .

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines, based on antitumor activities of structurally related thiophene derivatives .

- Enzyme inhibition studies (e.g., farnesyltransferase inhibition assays) to probe mechanistic pathways .

- Antimicrobial disk diffusion tests to evaluate bacterial/fungal growth inhibition .

Q. What are the common functional group transformations observed in reactions involving this compound?

- Oxidation of thiophene rings to sulfoxides/sulfones under mild oxidizing agents .

- Reduction of amide groups to amines using LiAlH₄ or catalytic hydrogenation .

- Electrophilic substitution on furan/thiophene rings (e.g., nitration, halogenation) .

Advanced Questions

Q. How can density functional theory (DFT) calculations optimize the synthesis and predict electronic properties of this compound?

- Hybrid functionals (B3LYP) incorporating exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

- HOMO-LUMO analysis predicts charge transfer behavior, guiding solvent selection for reactions .

- Transition state modeling identifies energy barriers in cyclization steps, enabling reaction condition optimization .

Q. What strategies can resolve discrepancies in reported biological activities of structurally similar thiophene carboxamides?

- Structure-activity relationship (SAR) studies comparing substituent effects (e.g., furan vs. isoxazole rings altering enzyme binding) .

- Molecular docking simulations to assess target interactions (e.g., binding affinities with farnesyltransferase active sites) .

- Meta-analysis of in vitro data to identify outliers caused by assay variability (e.g., IC₅₀ differences due to cell line specificity) .

Q. What are the challenges in achieving high-resolution X-ray diffraction data for this compound, and how can they be mitigated?

- Crystal quality issues (e.g., twinning, disorder) addressed via slow solvent evaporation and seeding techniques .

- Data refinement challenges (e.g., weak C–H···O/S interactions) resolved using SHELXL’s restraints for thermal parameters .

- Low-temperature data collection (100 K) reduces thermal motion artifacts, improving resolution .

Q. How does the presence of furan and thiophene rings influence the compound's supramolecular assembly in solid-state structures?

- π-π stacking between aromatic rings stabilizes crystal packing (e.g., thiophene-thiophene interactions) .

- C–H···O/S hydrogen bonds create 3D networks, analyzed via graph-set notation (e.g., S(6) motifs) .

- Dihedral angle variations (e.g., 8.5° vs. 13.5°) impact molecular planarity and intermolecular spacing .

Q. What advanced synthetic methodologies, such as flow chemistry or microwave-assisted synthesis, could enhance the efficiency of producing this compound?

- Microwave-assisted cyclization reduces reaction times from hours to minutes (e.g., 3 h → 10 min for similar amide syntheses) .

- Flow chemistry systems enable precise control of reaction parameters (e.g., temperature, residence time) during chlorination steps .

- Automated purification (e.g., flash chromatography robots) improves yield reproducibility for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.